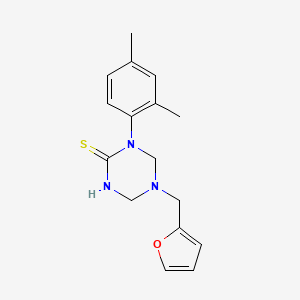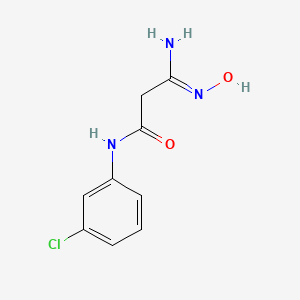
1-(2,4-dimethylphenyl)-5-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,5-triazinane derivatives often involves the condensation of thioureas with aldehydes or ketones in the presence of formaldehyde. A study by Zhang et al. (2012) introduced a facile synthesis method for 5-aryl-1-[(arylamino)methyl]-1,3,5-triazinane-2-thiones, providing insights into the synthetic routes that might be relevant for synthesizing the compound of interest (Zhang, Wang, & Zhang, 2012).
Molecular Structure Analysis
The molecular structure of 1,3,5-triazinane derivatives can be complex, involving various functional groups that contribute to their stability and reactivity. For instance, the study on hydrogen-bonded chains and sheets in related compounds by Zhenfeng Zhang et al. (2008) provides insights into how different substituents affect molecular packing and interactions, which could be extrapolated to understand the structural characteristics of the specific compound (Zhenfeng Zhang, Xian, Jian-ping Li, & Guisheng Zhang, 2008).
Chemical Reactions and Properties
1,3,5-Triazine derivatives undergo various chemical reactions, including nucleophilic substitutions and addition reactions, due to the presence of reactive sites. The reactivity towards different reagents can elucidate the compound's potential applications and its chemical behavior. The synthesis and chemical reactions of related triazine derivatives, as described by Mehrotra et al. (1995), offer a glimpse into the chemical versatility of these compounds (Mehrotra, Roychowdhury, Pandey, & Srivastava, 1995).
Physical Properties Analysis
The physical properties of 1,3,5-triazinane derivatives, such as solubility, melting point, and crystal structure, are crucial for determining their application scope. The crystallography studies, like those conducted by Shajari et al. (2015), reveal the importance of molecular arrangement and hydrogen bonding in defining the compound's physical characteristics (Shajari, Kazemizadeh, Ramazani, Joo, Ślepokura, Lis, & Souldozi, 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are pivotal in understanding the compound's behavior in chemical syntheses and potential applications. For example, the study by Kunishima et al. (1999) on the efficient condensing agent "4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride" showcases the utility of triazine derivatives in facilitating the formation of amides and esters, indicating the broad chemical utility of these compounds (Kunishima, Kawachi, Monta, Terao, Iwasaki, & Tani, 1999).
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-12-5-6-15(13(2)8-12)19-11-18(10-17-16(19)21)9-14-4-3-7-20-14/h3-8H,9-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIOEUIABNWFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CN(CNC2=S)CC3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-3(2H)-pyridazinone](/img/structure/B5640426.png)
![4-[3-(benzyloxy)piperidin-1-yl]-6-ethylpyrimidine](/img/structure/B5640443.png)
![2-[(3-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B5640446.png)
![methyl 4-{3-[(1-benzylpyrrolidin-3-yl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5640448.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-3-pyrrolidinylbenzamide hydrochloride](/img/structure/B5640456.png)

![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5640487.png)
![N-(3-methoxybenzyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5640493.png)

![(4S)-3-[(3,5-dimethylisoxazol-4-yl)methyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5640512.png)
![5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one](/img/structure/B5640513.png)
![1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5640520.png)

![6-chloro-4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylquinoline](/img/structure/B5640536.png)